molecular formula C11H18N2S B15230338 (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine

(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine

Cat. No.: B15230338
M. Wt: 210.34 g/mol
InChI Key: KYXMMVLGIKWZEM-UHFFFAOYSA-N
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Description

(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine (CAS 1355194-46-5) is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . This pyridine-2-methylamine derivative is of significant interest in medicinal chemistry, particularly in the development of novel anti-tuberculosis agents . Structure-based drug design strategies have identified compounds within this class as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial inner membrane transporter in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolates, which are essential components of the mycobacterial cell wall . By targeting MmpL3, these inhibitors disrupt cell wall biosynthesis, demonstrating high activity against both the standard H37Rv strain of M. tuberculosis and clinically isolated multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The compound features a tert-butylthio substituent, which contributes to its molecular properties and interaction with the hydrophobic regions of the MmpL3 binding pocket . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

(6-tert-butylsulfanyl-2-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H18N2S/c1-8-9(7-12)5-6-10(13-8)14-11(2,3)4/h5-6H,7,12H2,1-4H3

InChI Key

KYXMMVLGIKWZEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine typically involves the introduction of the tert-butylthio group and the methyl group onto the pyridine ring. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with tert-butylthiol in the presence of a base such as sodium hydride. The resulting intermediate is then reduced to form the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The tert-butylthio group can engage in hydrophobic interactions, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The tert-butylthio group in the target compound introduces significant steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl, methoxyethoxy) .
  • The methoxyethoxy group in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine increases hydrophilicity, likely improving aqueous solubility relative to the target compound .

Comparative Syntheses:

  • (5-([3,4’-Bipyridin]-3’-yl)thiophen-2-yl)methanamine (6p) : Synthesized via Suzuki coupling of boronic acid and brominated bipyridine, followed by Boc deprotection with TFA (70–80% yield) .
  • AMG bis008: Utilizes a multi-component reaction involving (2-methylpyridin-3-yl)methanamine, isocyanocyclohexane, and picolinic acid (30% yield) .

Yield and Complexity :
The tert-butylthio group’s steric bulk may reduce reaction yields compared to smaller substituents (e.g., methyl or methoxyethoxy), as seen in lower yields for analogous thioether-containing compounds .

Lipophilicity and Solubility:

  • LogP : The tert-butylthio group increases logP (predicted ~3.5) compared to [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (logP ~1.2) .
  • Aqueous Solubility : Reduced solubility due to the hydrophobic tert-butylthio group, contrasting with the hydrophilic methoxyethoxy derivative .

Biological Activity

(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a tert-butylthio group and a methanamine moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

The compound has the following chemical structure:

  • CAS Number : 1481478-24-3
  • Molecular Formula : C₁₁H₁₄N₂S
  • Molecular Weight : 218.31 g/mol

The presence of the tert-butylthio group enhances lipophilicity, which may influence its absorption and distribution in biological systems .

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes. Notably, compounds with similar structures have been shown to modulate histamine H3 receptors, which are implicated in cognitive functions and neurological disorders .

Potential Targets:

  • Histamine H3 Receptors : Modulation of these receptors can affect memory, cognition, and other systemic activities .
  • Enzymatic Interactions : The methanamine group may facilitate interactions with enzymes, potentially altering their activity.

Biological Activity

Research on related compounds indicates that derivatives of pyridine can exhibit significant biological activities, including:

  • Antimicrobial Activity : Some pyridine derivatives have shown efficacy against bacterial strains, suggesting potential for this compound in treating infections.
  • Anticancer Properties : Similar compounds have been evaluated for their ability to inhibit tumor growth across various cancer types, including prostate and breast cancer .
  • Neuroprotective Effects : By targeting histamine receptors, this compound may contribute to neuroprotection and cognitive enhancement.

Case Studies and Research Findings

Several studies have explored the biological activities of similar pyridine derivatives. Below is a summary of relevant findings:

StudyCompoundBiological ActivityFindings
6-(tert-Butylthio)-5-methylnicotinonitrileAntimicrobialDemonstrated significant inhibition of bacterial growth.
Benzothiazole derivativesH3 receptor modulationEffective in treating disorders related to cognition and memory.
VBT analogsAnticancerInhibited growth in multiple cancer cell lines; correlated with mTORC inhibition.

Synthesis and Research Applications

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which offer high atom economy and efficiency in creating complex organic molecules. These synthetic pathways are crucial for exploring the compound's pharmacological properties.

Research Applications:

  • Medicinal Chemistry : Investigating the compound's binding affinity to various biological targets using techniques like surface plasmon resonance.
  • Pharmacology : Evaluating the therapeutic potential in animal models for diseases linked to H3 receptor dysfunction.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, substituting a halogen (e.g., Cl) at the pyridine's 6-position with tert-butylthiol under basic conditions (e.g., K₂CO₃) in refluxing solvents like DMF or THF. Microwave-assisted synthesis (140°C, 2–5 min) can enhance reaction efficiency and yield, as demonstrated in analogous pyridine methanamine syntheses . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., PdCl₂(dppf) for cross-coupling) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and tert-butylthio group integration. Infrared (IR) spectroscopy identifies S-C and C-N stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) ensures purity (>95%) . For crystalline derivatives, X-ray diffraction resolves stereochemistry .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use in vitro assays targeting enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs). For example, fluorometric assays with purified enzymes (IC₅₀ determination) or cell-based luciferase reporter systems for pathway modulation. Dose-response curves (1 nM–100 μM) and positive/negative controls are essential. Similar pyridine derivatives show antimicrobial and anticancer activity, suggesting comparable screening frameworks .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The tert-butylthio group is prone to oxidation; store under inert gas (N₂/Ar) at −20°C in amber vials. Stability in solution varies: avoid prolonged exposure to DMSO (>72 hours) or aqueous buffers (pH > 8). Monitor degradation via TLC or LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., CF₃ at 5-position) to enhance electrophilicity.
  • Methanamine side chain : Replace with bulkier amines (e.g., piperazinyl) or introduce chiral centers for stereoselective binding.
  • tert-Butylthio group : Test smaller thioethers (e.g., methylthio) or oxidized sulfone analogs.
    Use molecular docking (AutoDock Vina) to prioritize analogs with predicted target affinity (e.g., enzyme active sites) .

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?

  • Methodological Answer : AI-driven platforms like Pistachio or Reaxys prioritize one-step routes using template relevance models. For example, tert-butylthio introduction can be predicted via SNAr or transition-metal catalysis. Density Functional Theory (DFT) calculates transition-state energies to validate mechanistic pathways .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:

  • Surface Plasmon Resonance (SPR) for binding affinity vs. cell viability assays.
  • Pharmacokinetic studies (e.g., microsomal stability) to distinguish intrinsic activity from metabolic interference.
    Meta-analyses of structurally related compounds (e.g., 6-(trifluoromethyl)pyridin-3-yl analogs) may clarify trends .

Q. What strategies enable in vivo evaluation of this compound’s therapeutic potential?

  • Methodological Answer : For preclinical testing:

  • Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility.
  • Pharmacokinetics : Conduct murine studies with IV/PO administration (5–50 mg/kg), measuring plasma half-life (LC-MS/MS).
  • Efficacy : Xenograft models (e.g., HCT-116 tumors) assess tumor growth inhibition.
  • Toxicity : Monitor liver enzymes (ALT/AST) and histopathology .

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